Phenacetin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

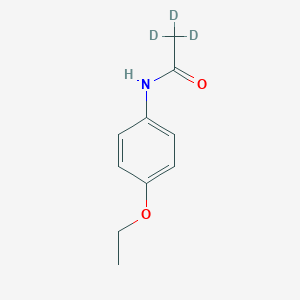

Phenacetin-d3 is a deuterated analog of phenacetin, a compound historically used as an analgesic and antipyretic. The deuterium atoms replace the hydrogen atoms in the acetamide group, which can influence the compound’s metabolic stability and pharmacokinetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenacetin-d3 typically involves the deuteration of phenacetin. This process can be achieved through the following steps:

Starting Material: Phenacetin is used as the starting material.

Deuteration: The hydrogen atoms in the acetamide group are replaced with deuterium atoms using deuterated reagents such as deuterated acetic anhydride or deuterated acetic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Using large quantities of deuterated reagents.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Phenacetin-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylacetamides.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

Phenacetin-d3 is often employed in studies aimed at understanding the metabolic pathways of phenacetin. The incorporation of deuterium allows for the differentiation between the parent compound and its metabolites during analytical measurements.

Key Findings

- Metabolic Pathways : Research indicates that phenacetin undergoes extensive hepatic metabolism, primarily via O-dealkylation to form paracetamol (acetaminophen) and N-hydroxylation to form N-hydroxyphenacetin. The use of this compound facilitates the tracing of these metabolic processes due to its distinct isotopic signature .

- Bioavailability Studies : this compound is used as a standard in bioavailability studies to assess the absorption and distribution of phenacetin in biological systems. These studies provide insights into the drug's efficacy and safety profiles.

Toxicological Assessments

Phenacetin has been associated with various adverse health effects, including nephrotoxicity and carcinogenicity. This compound plays a crucial role in toxicological assessments by allowing researchers to track the compound’s effects on biological systems without interference from non-deuterated forms.

Case Studies

- Renal Toxicity : A study involving rats demonstrated that administration of phenacetin led to significant renal damage characterized by hyperplasia and neoplasia in renal tissues. The use of this compound provided clarity on the specific pathways leading to these toxic effects, as it helped in quantifying the levels of metabolites formed in renal tissues .

- Carcinogenicity Research : Investigations into the carcinogenic potential of phenacetin have utilized this compound to elucidate mechanisms of DNA damage and chromosomal aberrations induced by phenacetin exposure. The isotopic labeling allowed for precise measurements of DNA adducts formed during metabolic activation .

Cancer Research Applications

This compound has been employed in cancer research to study its effects on various cancer cell lines, including melanoma and bladder cancer cells.

Research Highlights

- Melanoma Studies : A recent study explored the effects of low-diluted phenacetin on murine melanoma cells, showing that it disrupted cell proliferation within a fibronectin matrix environment. The incorporation of deuterated compounds helped clarify the mechanisms involved in these cellular responses .

- Bladder Cancer Risk Assessment : Epidemiological studies have linked heavy use of phenacetin-containing analgesics with increased risks of bladder cancer. This compound has been used in laboratory settings to simulate human exposure and assess genetic damage mechanisms involved in tumorigenesis .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as an internal standard for quantifying phenacetin concentrations in biological samples using techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

Analytical Techniques

- Mass Spectrometry : The unique mass signature of this compound allows for accurate quantification amidst complex biological matrices, enhancing the reliability of pharmacokinetic studies.

- HPLC Method Development : Researchers have developed HPLC methods utilizing this compound as a standard to improve the resolution and sensitivity of detecting phenacetin and its metabolites in plasma and urine samples.

Mécanisme D'action

The mechanism of action of Phenacetin-d3 involves its interaction with biological targets similar to phenacetin. The deuterium atoms can influence the compound’s metabolic stability, leading to slower metabolism and prolonged activity. The molecular targets and pathways involved include:

Enzymatic Interaction: Interaction with enzymes involved in drug metabolism, such as cytochrome P450 enzymes.

Pharmacokinetics: Altered absorption, distribution, metabolism, and excretion (ADME) profiles due to deuterium substitution.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenacetin: The non-deuterated analog of Phenacetin-d3.

Acetaminophen: A related analgesic and antipyretic compound.

Deuterated Acetaminophen: Another deuterated analog with similar applications.

Uniqueness

This compound is unique due to its deuterium substitution, which imparts distinct metabolic and pharmacokinetic properties compared to its non-deuterated counterparts. This makes it valuable for research and potential therapeutic applications.

Activité Biologique

Phenacetin-d3, a deuterated derivative of phenacetin, is utilized in various biological and pharmacological studies due to its unique isotopic labeling, which aids in understanding drug metabolism and pharmacokinetics. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and implications in research.

Overview of this compound

This compound (chemical formula: C10H11D3N2O$$) is a stable isotope-labeled compound that serves as a valuable tool in pharmacological research. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound compared to its non-deuterated counterpart.

The mechanism of action of this compound is akin to that of phenacetin, primarily involving its analgesic and antipyretic effects. The deuterium substitution influences the compound's metabolic stability, resulting in:

- Slower Metabolism : The presence of deuterium atoms leads to reduced metabolic rates, prolonging the compound's activity in biological systems.

- Enzymatic Interaction : this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction alters the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug .

Metabolic Pathways

This compound undergoes several metabolic transformations:

- Oxidative De-ethylation : This is the primary metabolic pathway leading to the formation of N-acetyl-p-aminophenol (paracetamol), which is the active analgesic metabolite.

- N-Deacetylation : Produces p-phenetidine, a metabolite associated with potential carcinogenic effects.

- Hydroxylation : Involves ring modifications leading to various hydroxylated metabolites .

The following table summarizes key metabolic pathways for this compound:

| Metabolic Pathway | Primary Product | Enzyme Involvement |

|---|---|---|

| Oxidative De-ethylation | N-acetyl-p-aminophenol | Cytochrome P450 |

| N-Deacetylation | p-Phenetidine | Various hepatic enzymes |

| Hydroxylation | Hydroxyphenacetin | Cytochrome P450 |

Biological Activity and Toxicity Studies

Research has shown that phenacetin and its derivatives can induce cytotoxicity and have implications for carcinogenesis. A notable study demonstrated that both phenacetin and acetaminophen could induce morphological transformation in cultured mouse embryo cells at certain concentrations. Specifically, phenacetin was found to be 1.1 to 3.0 times more potent than acetaminophen in inducing atypical foci .

Case Studies

- Renal Cancer Risk : Epidemiological studies have linked long-term use of phenacetin-containing analgesics with an increased risk of renal cancer. A case-control study indicated that heavy users had a significant risk increase for bladder cancer .

- Micronucleus Induction : In animal models, phenacetin has been shown to increase the frequency of micronuclei in bone marrow cells, indicating potential genotoxic effects. This was observed after both oral and intraperitoneal administration .

Research Applications

This compound's unique properties make it suitable for various research applications:

Propriétés

IUPAC Name |

2,2,2-trideuterio-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSUEIXXCENMM-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.